molecular formula C9H15ClN4S B13905441 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

Katalognummer: B13905441
Molekulargewicht: 246.76 g/mol
InChI-Schlüssel: DVEMAVKWIMLDHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride is a compound that features a pyrrolidine ring, a pyrimidine ring, and a methylsulfanyl group

Vorbereitungsmethoden

The synthesis of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the pyrimidine and methylsulfanyl groups. One common synthetic route includes:

    Ring Construction: The pyrrolidine ring can be constructed from cyclic or acyclic precursors through various methods, such as cyclization reactions.

    Functionalization: The preformed pyrrolidine ring is then functionalized to introduce the pyrimidine and methylsulfanyl groups.

Analyse Chemischer Reaktionen

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-(4-Methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidin-2,5-diones. These compounds share the pyrrolidine ring but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific combination of the pyrimidine and methylsulfanyl groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C9H15ClN4S

Molekulargewicht

246.76 g/mol

IUPAC-Name

1-(4-methylsulfanylpyrimidin-2-yl)pyrrolidin-3-amine;hydrochloride

InChI

InChI=1S/C9H14N4S.ClH/c1-14-8-2-4-11-9(12-8)13-5-3-7(10)6-13;/h2,4,7H,3,5-6,10H2,1H3;1H

InChI-Schlüssel

DVEMAVKWIMLDHF-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC(=NC=C1)N2CCC(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.